molecular formula C10H9NO B040481 4-ethynyl-N-methylbenzamide CAS No. 124771-44-4

4-ethynyl-N-methylbenzamide

Cat. No. B040481
CAS RN: 124771-44-4
M. Wt: 159.18 g/mol
InChI Key: NBCJXPFAQLERKD-UHFFFAOYSA-N
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Description

4-ethynyl-N-methylbenzamide is a specific chemical compound of interest in various fields of chemistry and materials science due to its unique structure and potential applications. While direct studies on this compound are limited, insights can be derived from related research on similar benzamide derivatives and ethynylated compounds.

Synthesis Analysis

The synthesis of compounds similar to 4-ethynyl-N-methylbenzamide, such as ethynylbenzamides, often involves palladium-catalyzed reactions or modifications of existing benzamide structures. Divergent pathways in the presence of different nucleophiles under oxidative conditions can lead to various functionalized derivatives, showcasing the synthetic versatility of ethynyl and benzamide moieties (Mancuso et al., 2014).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those with substitutions at the phenyl ring, can be determined through X-ray crystallography. Such studies reveal the distances between atoms in the benzene ring and the orientation of the amide group, which can influence the compound's physical and chemical properties. For example, m-methylbenzamide's structure provides insights into the steric and electronic effects present in substituted benzamides (OriiSeiki et al., 1963).

Chemical Reactions and Properties

Ethynylbenzamides participate in various chemical reactions, including oxidative carbonylation and cyclization, leading to the formation of complex structures such as isoindolinones and isobenzofuranimines. These reactions highlight the reactivity of the ethynyl group and its utility in synthesizing heterocyclic compounds (Mancuso et al., 2014).

Physical Properties Analysis

The physical properties of benzamide derivatives can be influenced by their molecular structure and the nature of substituents. Studies on compounds like ethenzamide and its cocrystals reveal how modifications at the molecular level can affect solubility, a critical factor for pharmaceutical applications (Sarmah et al., 2017).

properties

IUPAC Name

4-ethynyl-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-3-8-4-6-9(7-5-8)10(12)11-2/h1,4-7H,2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCJXPFAQLERKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30562045
Record name 4-Ethynyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethynyl-N-methylbenzamide

CAS RN

124771-44-4
Record name 4-Ethynyl-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30562045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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